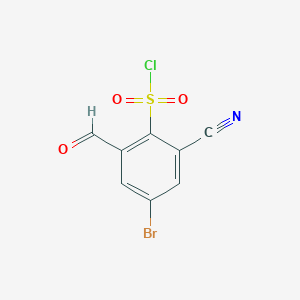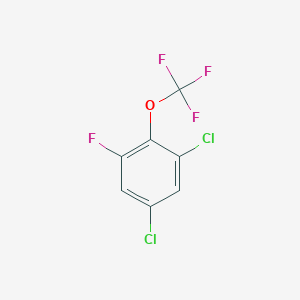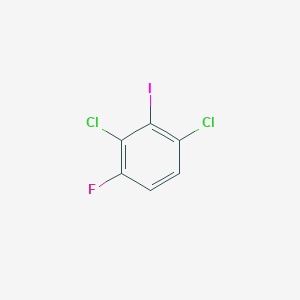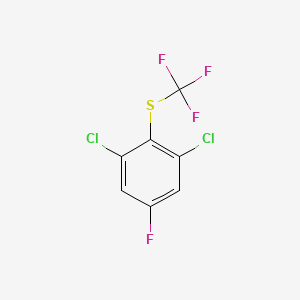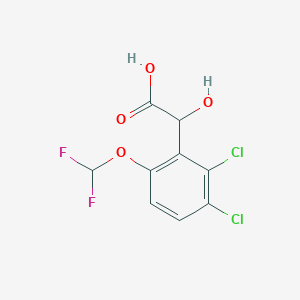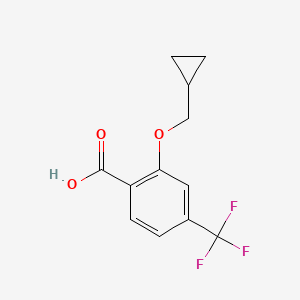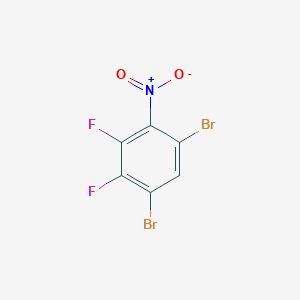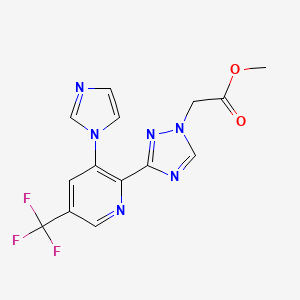
methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
説明
Methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a useful research compound. Its molecular formula is C14H11F3N6O2 and its molecular weight is 352.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Heterocyclic Chemistry and Material Science
Research on bicyclic azoles, including compounds structurally related to methyl 2-(3-(3-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate, reveals their relevance in the field of heterocyclic chemistry. These compounds, notable for their thermal stability and unique structural features, have potential applications in material science due to their high densities and energetic properties (Gao, Ye, Twamley, & Shreeve, 2006).
2. Antimicrobial Properties
Compounds similar to the specified chemical have been studied for their antimicrobial properties. For instance, related triazole derivatives have shown potent antimicrobial activity, which is a significant area of research for new drug discovery and development (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
3. Herbicide Development
Studies on compounds structurally similar to this compound have explored their use as herbicides. For example, certain triazole derivatives have demonstrated significant herbicidal activity, suggesting potential applications in agriculture (Zuo, Yang, Luo, Tan, Hao, Wu, Xi, & Yang, 2013).
4. Molecular Docking and Drug Design
The chemical's structural analogs have been used in molecular docking studies to understand their binding conformation, aiding in drug design and development. Such research provides insights into the molecular interactions of these compounds, which is crucial for the design of new drugs with improved efficacy (Punia, Verma, Kumar, Kumar, & Deswal, 2021).
5. Synthetic Chemistry and Ligand Design
Research has focused on the synthesis of complex ligands incorporating elements similar to the specified compound. These studies contribute to the field of synthetic chemistry, particularly in the design of ligands for various applications, including catalysis and molecular recognition (Castiñeiras, García-Santos, & Saa, 2018).
6. DNA Interaction and Biomedical Research
Related compounds have been investigated for their interaction with DNA and nuclease activity, opening avenues in biomedical research. Such studies are important for understanding the biological activity and therapeutic potential of these compounds (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
特性
IUPAC Name |
methyl 2-[3-[3-imidazol-1-yl-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N6O2/c1-25-11(24)6-23-8-20-13(21-23)12-10(22-3-2-18-7-22)4-9(5-19-12)14(15,16)17/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUVECZZOKVQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



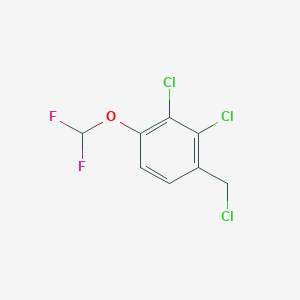
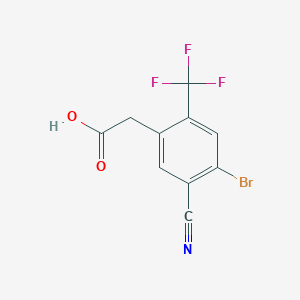
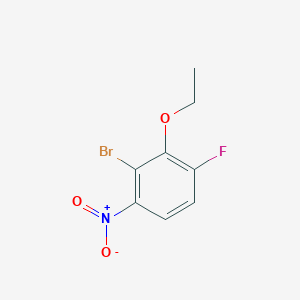
![(3R,5S)-5-((S)-8-Fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-3,5-dihydroxypentanoic acid](/img/structure/B1410497.png)
